molecular formula C17H16Cl2N2O2S B2400645 1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone CAS No. 370573-59-4

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

Cat. No.: B2400645
CAS No.: 370573-59-4
M. Wt: 383.29
InChI Key: GXMZDTZWIGKZBI-UHFFFAOYSA-N
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Description

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is a complex organic compound with a molecular formula of C17H16Cl2N2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the furan ring with the piperazine ring and the dichlorophenyl group under controlled conditions, often using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the dichlorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(5-(2,5-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone: Similar structure but with a different position of the chlorine atoms.

    1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

1-(4-(5-(2,4-Dichlorophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-[5-(2,4-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S/c1-11(22)20-6-8-21(9-7-20)17(24)16-5-4-15(23-16)13-3-2-12(18)10-14(13)19/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMZDTZWIGKZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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